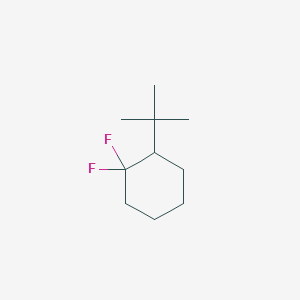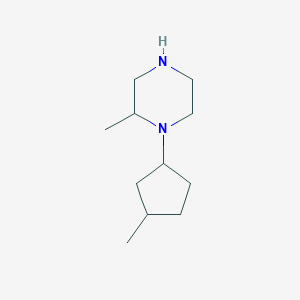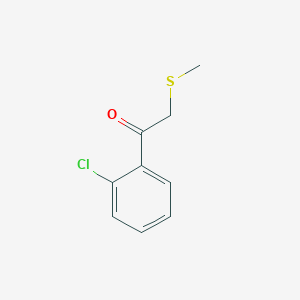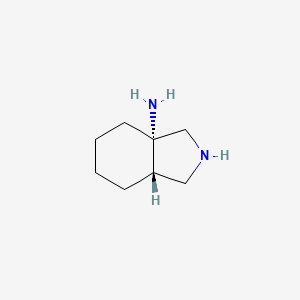
(3aS,7aS)-octahydro-1H-isoindol-3a-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,7aS)-octahydro-1H-isoindol-3a-amine is a chiral amine compound with significant importance in various fields of chemistry and pharmaceuticals. Its unique structure, characterized by the presence of a bicyclic ring system, makes it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-octahydro-1H-isoindol-3a-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine in a nonionic polar solvent such as dimethylformamide or acetonitrile. The reaction proceeds through several steps, including acidification, extraction, cyclization in boiling hydrochloric acid, and hydrogenation using a palladium on carbon (Pd/C) catalyst in glacial acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,7aS)-octahydro-1H-isoindol-3a-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using Pd/C catalyst is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
(3aS,7aS)-octahydro-1H-isoindol-3a-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3aS,7aS)-octahydro-1H-isoindol-3a-amine involves its interaction with specific molecular targets. In the case of its use as an intermediate in drug synthesis, the compound’s structure allows it to bind to and inhibit the activity of enzymes such as ACE. This inhibition leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid: Another chiral compound with a similar bicyclic structure, used as an intermediate in the synthesis of perindopril.
(3aS,7aS)-2-benzyl-octahydro-1H-isoindole-3a-carboxylic acid: A derivative with a benzyl group, used in various synthetic applications.
Uniqueness
(3aS,7aS)-octahydro-1H-isoindol-3a-amine is unique due to its specific stereochemistry and the presence of an amine group, which makes it a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
(3aS,7aS)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-amine |
InChI |
InChI=1S/C8H16N2/c9-8-4-2-1-3-7(8)5-10-6-8/h7,10H,1-6,9H2/t7-,8+/m0/s1 |
Clé InChI |
CAIDONUSMPDGKG-JGVFFNPUSA-N |
SMILES isomérique |
C1CC[C@]2(CNC[C@@H]2C1)N |
SMILES canonique |
C1CCC2(CNCC2C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


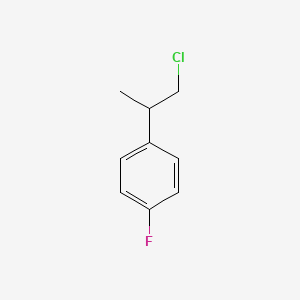
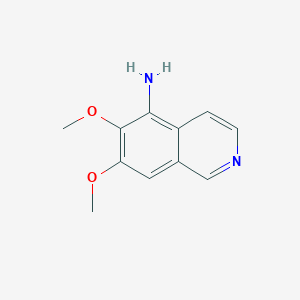
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)


![6-Isopropyl-1-oxaspiro[2.5]octane](/img/structure/B13202646.png)
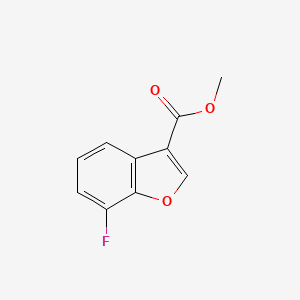
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)
